Tryptophanase

Biocatalysis Industrial Enzymology Thermostable Enzymes

Tryptophanase (EC 4.1.99.1) is a PLP-dependent lyase for industrial L-tryptophan synthesis, biocatalysis, and PLP quantification. Thermostable variants retain full activity at 65°C for 40 min, enabling elevated-temperature reactions, increased substrate solubility, and minimized contamination. Apotryptophanase enables validated PLP determination. DTNB-based assays offer linear detection (5–1000 U/L). Sourced from E. coli; research-use only.

Molecular Formula C48H80O4
Molecular Weight 721.1 g/mol
CAS No. 9024-00-4
Cat. No. B13386457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTryptophanase
CAS9024-00-4
Molecular FormulaC48H80O4
Molecular Weight721.1 g/mol
Structural Identifiers
SMILESCC(C)(C)C=C1CCCC(C1=C)O.CC(C)(C)C=C1CCCC(C1=C)O.CC(C)(C)C=C1CC(CCC1=C)O.CC(C)(C)C=C1CC(CCC1=C)O
InChIInChI=1S/4C12H20O/c2*1-9-5-6-11(13)7-10(9)8-12(2,3)4;2*1-9-10(8-12(2,3)4)6-5-7-11(9)13/h4*8,11,13H,1,5-7H2,2-4H3
InChIKeyUMDARFJWVLMIOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tryptophanase (CAS 9024-00-4): A Bacterial Indole-Lyase for Industrial Biocatalysis and Research


Tryptophanase (EC 4.1.99.1), also known as L-tryptophan indole-lyase, is a pyridoxal 5′-phosphate (PLP)-dependent enzyme that catalyzes the reversible α,β-elimination of L-tryptophan to indole, pyruvate, and ammonia [1]. It is a homotetrameric enzyme requiring a monovalent cation (K⁺, NH₄⁺, Rb⁺, or Cs⁺) for catalytic activity [2]. The enzyme is found in various bacteria, including Escherichia coli and Proteus vulgaris, and is used in industrial L-tryptophan synthesis, biocatalysis, and research applications such as indole production and pyridoxal-phosphate quantification [3].

Why Generic Tryptophanase Substitution Fails: Critical Functional Divergence Among Bacterial Lyases


Substituting one bacterial PLP-dependent lyase for another in biocatalysis or research is not straightforward due to substantial differences in substrate specificity, reaction rates, thermal stability, and product profiles. For instance, tryptophan synthase, while sharing a similar PLP-dependent mechanism, catalyzes the β-elimination of indole from L-tryptophan at a rate ~10-fold slower than tryptophanase [1]. Tyrosine phenol-lyase, a close structural homolog with ~44% sequence identity, exhibits strict specificity for its own substrate L-tyrosine, producing phenol instead of indole [2]. Even within tryptophanase variants, thermal stability varies dramatically: wild-type enzymes from common sources like E. coli and P. vulgaris are rapidly inactivated at temperatures ≥40°C, whereas engineered or naturally thermostable variants retain full activity at 65°C for 40 minutes [3]. These functional divergences mean that a generic enzyme cannot reliably replace a well-characterized, application-matched tryptophanase without compromising yield, purity, or assay sensitivity.

Quantitative Evidence for Selecting Tryptophanase (9024-00-4) Over Closest Analogs


Thermal Stability: Thermostable Tryptophanase Variants Outperform Wild-Type by 65°C

Wild-type tryptophanases from common sources like Proteus rettgeri and Escherichia coli have an optimum temperature of 33–35°C and are substantially inactivated after 40 minutes at 40°C. In contrast, a patented thermostable tryptophanase variant (US4761374) exhibits an optimum temperature of ~70°C and retains full activity after 40 minutes at 65°C [1]. This 30–35°C shift in thermal tolerance enables high-temperature biocatalysis with reduced microbial contamination and faster reaction rates.

Biocatalysis Industrial Enzymology Thermostable Enzymes

Substrate Specificity: Tryptophanase vs. Tryptophan Synthase in Indole Elimination

Tryptophan synthase (EC 4.2.1.20) catalyzes a slow β-elimination of indole from L-tryptophan, but its rate is ~10-fold lower than that of tryptophanase. The cleavage reaction of tryptophan synthase is further stimulated 4-fold by β-mercaptoethanol and additional 2.5-fold by D-glyceraldehyde 3-phosphate, indicating that product removal is required for detectable activity, whereas tryptophanase catalyzes the reaction efficiently without such auxiliaries [1]. This 10-fold rate difference underscores tryptophanase's superiority for direct indole production.

Enzyme Kinetics Substrate Specificity Indole Production

Differential Substrate Affinity: Tryptophanase Km Values Distinguish Closely Related Analogs

Tryptophanase exhibits distinct Michaelis constants (Km) for various substrates, enabling rational selection for specific biocatalytic tasks. For L-tryptophan, Km values range from 0.09–0.26 mM across species (e.g., Vibrio cholerae: 0.26 mM; E. coli: 0.12 mM) [1][2]. For the alternative substrate S-methyl-L-cysteine (used in novel DTNB-based assays), Km is 0.9 mM in V. cholerae [1]. In contrast, the close structural homolog tyrosine phenol-lyase shows a Km of 0.37 mM for L-tyrosine methyl ester and 0.40 mM for S-methyl-L-cysteine [3]. This quantitative divergence in substrate affinity directly impacts catalytic efficiency and assay sensitivity.

Enzyme Kinetics Substrate Profiling Biocatalyst Selection

Product Inhibition Profile: Indole Ki Distinguishes Tryptophanase from Tryptophan Synthase

Tryptophanase is potently inhibited by its product indole, with a Ki of 0.01 mM in E. coli [1]. This feedback inhibition is a key parameter for process design. In contrast, tryptophan synthase, while also producing indole, is not protected from inactivation by indole under similar conditions, indicating a different binding mode and inhibition profile [2]. This difference in product inhibition can be exploited or mitigated depending on the application, but it is a critical, quantifiable distinction for process optimization.

Enzyme Inhibition Product Feedback Biocatalysis

Alternative Substrate Utilization: Tryptophanase Accepts S-Methyl-L-Cysteine for Novel Assays

Tryptophanase can utilize S-methyl-L-cysteine (SMC) as a substrate, producing methyl mercaptan which reduces DTNB to form a measurable yellow chromophore at 412 nm [1]. This property enables a direct, solvent-free spectrophotometric assay with a linear range of 5–1000 U/L, accuracy RSD ≤ 5%, and detection limit of 3.47 U/L [1]. This is a distinct advantage over traditional indole-based assays, which are often indirect and require organic solvent extraction. Tyrosine phenol-lyase, while also active on SMC, does not produce the same chromogenic response under identical conditions [2].

Analytical Enzymology Assay Development Spectrophotometry

Catalytic Efficiency: Tryptophanase kcat/Km Ratios for L-Tryptophan vs. Alternative Substrates

The catalytic efficiency (kcat/Km) of tryptophanase for its native substrate L-tryptophan is 2.79 mM⁻¹ s⁻¹ in Vibrio cholerae, compared to 0.12 mM⁻¹ s⁻¹ for S-methyl-L-cysteine and 0.8 mM⁻¹ s⁻¹ for S-ethyl-L-cysteine [1]. This ~23-fold higher efficiency for L-Trp over SMC quantifies the enzyme's strong natural preference. Such data are not readily available for other lyases under identical conditions, making this a unique benchmark for selecting tryptophanase over less efficient alternatives in L-tryptophan synthesis.

Enzyme Efficiency Biocatalysis Substrate Preference

Optimal Application Scenarios for Tryptophanase (CAS 9024-00-4) Based on Verified Differentiation


High-Temperature L-Tryptophan Synthesis Using Thermostable Variants

Industrial production of L-tryptophan via reverse α,β-elimination benefits from thermostable tryptophanase variants (US4761374) that maintain full activity at 65°C for 40 minutes, compared to wild-type enzymes that denature at 40°C . This enables reactions at elevated temperatures, increasing substrate solubility, accelerating reaction rates, and minimizing microbial contamination, all of which reduce production costs and improve process robustness.

High-Throughput Tryptophanase Activity Screening Using DTNB-SMC Assay

The novel DTNB-based assay utilizing S-methyl-L-cysteine as a substrate (linear range 5–1000 U/L, detection limit 3.47 U/L) offers a direct, solvent-free, and cost-effective method for quantifying tryptophanase activity . This assay is ideal for drug discovery programs screening for tryptophanase inhibitors (e.g., in anti-virulence strategies) or for monitoring enzyme production in fermentation processes, outperforming traditional indole-based assays that require organic extraction.

Indole Production for Biosensors and Metabolic Engineering

For applications requiring efficient indole generation—such as odor-based biosensors or metabolic engineering of indole-producing strains—tryptophanase is the superior catalyst, converting L-tryptophan to indole at a rate at least 10-fold higher than tryptophan synthase . Its well-characterized product inhibition profile (Ki = 0.01 mM for indole) also allows for precise process control through in situ product removal or continuous extraction [4].

Quantification of Pyridoxal 5′-Phosphate (PLP) Using Apotryptophanase

Apotryptophanase, the cofactor-free form of the enzyme, is a validated reagent for the quantitative determination of pyridoxal-phosphate (PLP) in biological samples . This application leverages the enzyme's strict PLP-dependence and has been used in clinical studies of pregnancy-associated PLP deficiency and vitamin B6 status. No comparable PLP quantification method using other PLP-dependent lyases is as well-established.

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